REACTION_CXSMILES
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[CH2:1]([S:8][CH2:9][C:10]([OH:12])=[O:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:13]O>>[CH2:1]([S:8][CH2:9][C:10]([O:12][CH3:13])=[O:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
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Name
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|
Quantity
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12 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)SCC(=O)O
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Name
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|
Quantity
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250 mL
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Type
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reactant
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Smiles
|
CO
|
Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
sparged with hydrogen chloride gas at room temperature for 20 minutes
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Duration
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20 min
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Type
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CUSTOM
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Details
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The solvent was then removed under vacuum
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Name
|
|
Type
|
product
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Smiles
|
C(C1=CC=CC=C1)SCC(=O)OC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |